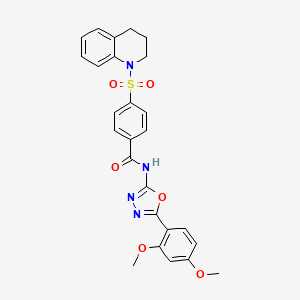
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O6S and its molecular weight is 520.56. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, due to its complex structure, is involved in the synthesis and characterization studies aiming at exploring its pharmacological potentials. Research in this area focuses on synthesizing various derivatives and analogs to investigate structure-activity relationships, which could lead to the development of novel therapeutic agents. For instance, studies on quinazoline derivatives have explored their potential as diuretic, antihypertensive, and anti-diabetic agents, highlighting the versatility of quinazoline and similar structures in medicinal chemistry (Rahman et al., 2014).
Biological and Pharmacological Screening
Compounds related to 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for a range of biological and pharmacological activities. This includes antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screening, underscoring the broad spectrum of potential therapeutic applications of these compounds. Their synthesis often involves novel methodologies, including microwave-assisted synthesis, to optimize yields and reduce reaction times, indicating the ongoing innovation in the synthesis of pharmacologically relevant compounds (Patel et al., 2009).
Anticancer Research
A significant area of research for compounds like 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is in anticancer studies. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential as novel anticancer agents. Studies have focused on their mechanism of action, including the inhibition of specific pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival in many cancers. The identification and synthesis of potent PI3K inhibitors highlight the potential of these compounds in targeted cancer therapy (Shao et al., 2014).
Molecular Docking and Structure-Activity Relationship Studies
The compound and its related analogs have been subjects of molecular docking studies to understand their interaction with biological targets, such as enzymes or receptors. These studies help elucidate the molecular basis of their action, guiding the design of more potent and selective agents. For instance, the synthesis and evaluation of quinazolinone analogs for antitumor activity have been supported by molecular docking, indicating their potential to inhibit key proteins involved in cancer progression (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-19-11-14-21(23(16-19)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-22(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQAIJWSTXBPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)
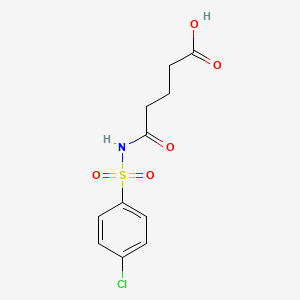
![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)
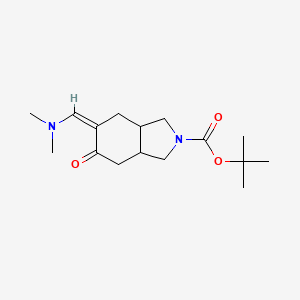
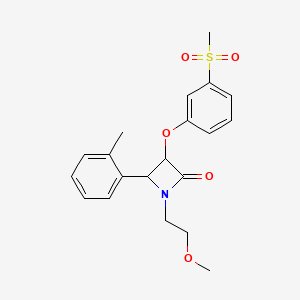
![3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde](/img/structure/B2406020.png)
![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)
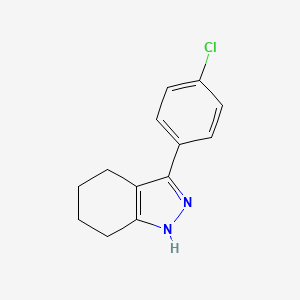
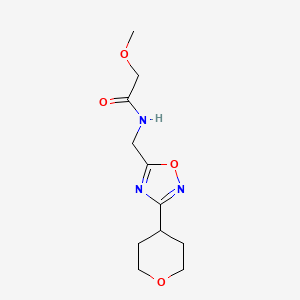

![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)